7-(5-(1,5-dichloropentan-3-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)-N-hydroxyheptanamide, commonly referred to as EDO-S101 or Tinostamustine, is a synthetic compound with notable applications in the field of medicinal chemistry. This compound is characterized by its unique structure that combines elements of a DNA alkylating agent and a histone deacetylase inhibitor, which makes it a subject of interest in cancer research and therapy.
The compound has been synthesized and studied for its potential therapeutic effects, particularly in oncology. Its CAS number is 1236199-60-2, and it has been identified as a fusion molecule that incorporates properties from both bendamustine and suberoylanilide hydroxamic acid (SAHA), targeting class I and II histone deacetylases (HDACs) .
7-(5-(1,5-dichloropentan-3-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)-N-hydroxyheptanamide is classified as a hybrid compound with both alkylating and epigenetic modifying properties. Its classification can be outlined as follows:
The synthesis of 7-(5-(1,5-dichloropentan-3-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)-N-hydroxyheptanamide typically involves multi-step organic synthesis techniques. The process includes the following key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and pH to optimize yield and purity. Typically, reactions are conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or hydrolysis of sensitive intermediates .
The molecular formula for 7-(5-(1,5-dichloropentan-3-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)-N-hydroxyheptanamide is C19H28Cl2N4O2. The compound features:
Key structural data include:
Property | Value |
---|---|
Molecular Weight | 415.36 g/mol |
Density | 1.27 ± 0.1 g/cm³ (predicted) |
Solubility | DMSO: 14 mg/mL; Ethanol: 2 mg/mL |
pKa | 9.48 ± 0.20 (predicted) |
Color | White to off-white |
The primary chemical reactions involving 7-(5-(1,5-dichloropentan-3-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)-N-hydroxyheptanamide include:
The compound's reactivity can be attributed to its electrophilic centers, especially in the presence of nucleophiles that can facilitate further modifications or conjugations necessary for biological activity.
The mechanism of action for 7-(5-(1,5-dichloropentan-3-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)-N-hydroxyheptanamide primarily involves two pathways:
Research indicates that EDO-S101 exhibits potent antitumor activity in various cancer cell lines by inducing apoptosis and cell cycle arrest.
The compound appears as a crystalline solid with a white to off-white color. It has specific solubility characteristics in organic solvents such as dimethyl sulfoxide and ethanol.
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Stability | Stable under inert conditions |
Reactivity | Sensitive to moisture; requires careful handling |
7-(5-(1,5-dichloropentan-3-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)-N-hydroxyheptanamide has significant applications in:
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0